BENGHE Foundational & Exploratory

Check Availability & Pricing

Pachastrissamine: A Marine-Derived
Sphingolipid with Potent Anti-Tumor Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NSC 601980

Cat. No.: B15601504

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pachastrissamine, also known as Jaspine B, is a naturally occurring anhydrophytosphingosine
isolated from marine sponges of the Pachastrissa and Jaspis species. This unique cyclic
sphingolipid analogue has demonstrated significant cytotoxic and anti-proliferative activities
against a range of human cancer cell lines. Its multifaceted mechanism of action, primarily
centered around the disruption of sphingolipid metabolism and signaling, positions it as a
compelling candidate for further investigation in oncological drug development. This document
provides a comprehensive overview of the current understanding of Pachastrissamine's anti-
tumor potential, including its cytotoxic profile, mechanisms of action, and detailed experimental
methodologies to facilitate further research.

Introduction

The relentless pursuit of novel anti-cancer agents has led researchers to explore the vast
chemical diversity of marine organisms. Pachastrissamine, a marine-derived sphingolipid, has
emerged as a promising lead compound with potent cytotoxic effects.[1] Unlike conventional
chemotherapeutics, Pachastrissamine and its synthetic analogues exhibit a distinct mechanism
of action, primarily targeting the intricate network of sphingolipid signaling pathways that are
frequently dysregulated in cancer. This guide synthesizes the available preclinical data on
Pachastrissamine, offering a technical resource for scientists engaged in the discovery and
development of next-generation cancer therapies.
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Cytotoxic Activity of Pachastrissamine and its

Analogues

Pachastrissamine has demonstrated potent cytotoxic activity against a variety of human cancer

cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's

potency, have been determined in numerous studies. The tables below summarize the

quantitative data on the in vitro cytotoxicity of Pachastrissamine (Jaspine B), its stereoisomers,

and synthetic analogues.

Table 1: Cytotoxic Activity (IC50) of Pachastrissamine (Jaspine B) against Human Cancer Cell

Lines
Cell Line Cancer Type IC50 (pM) Reference
MDA-MB-231 Breast Cancer 0.41 [2]
MCF-7 Breast Cancer 2.35 [2]
Jurkat T-cell Leukemia Not specified [2]
P388 Murine Leukemia 0.01 mg/mL [1]
A549 Lung Adenocarcinoma  0.01 mg/mL [1]
HT29 Colon Carcinoma 0.01 mg/mL [1]
Mel 28 Melanoma 0.01 mg/mL [1]
_ Dose-dependent
B16 Murine Melanoma S [1]
decrease in viability
Dose-dependent
SK-Mel28 Human Melanoma L [1]
decrease in viability
) 3,5,and 12 uyM
HGC-27 Gastric Cancer [3114]

(dose-dependent)

Table 2: Comparative Cytotoxicity of Pachastrissamine Stereoisomers and Clinically Used Anti-

Cancer Drugs
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Compound Cell Lines IC50 Range (uM) Reference
Pachastrissamine HCI  MDA-MB-231, MCF-7,
0.41-2.35 [2]
(1-HCI) Jurkat
) MDA-MB-231, MCF-7,
ent-1-HCI (antipode) 4.07 - 5.69 [2]
Jurkat
) MDA-MB-231, MCF-7,
4-HCI (stereoisomer) 4.28 - 6.10 [2]
Jurkat
_ . MDA-MB-231, MCF-7,
Cisplatin 11.4-14.7 [2]
Jurkat
) MDA-MB-231, MCF-7,
Etoposide 1.2-21.2 [2]

Jurkat

Mechanism of Action

The anti-tumor activity of Pachastrissamine is attributed to its ability to modulate several critical
cellular processes, primarily by interfering with sphingolipid metabolism and signaling. The key
mechanisms identified to date include the induction of apoptosis, a form of programmed cell
death, and in certain cellular contexts, a non-apoptotic form of cell death known as methuosis.

Induction of Apoptosis via Disruption of Ceramide
Metabolism

In melanoma cells, Pachastrissamine triggers apoptosis by increasing intracellular levels of
ceramides.[1] Ceramides are pro-apoptotic sphingolipids, and their accumulation is a critical
event in the initiation of cell death. Pachastrissamine achieves this by inhibiting the enzyme
sphingomyelin synthase (SMS), which is responsible for the conversion of ceramide to
sphingomyelin.[1] This inhibition leads to a buildup of ceramide, which in turn initiates the
apoptotic cascade, characterized by phosphatidylserine externalization, cytochrome c release,
and caspase activation.[1] Furthermore, studies have shown that Pachastrissamine also
inhibits ceramide synthases (CerS), leading to the accumulation of dihydrosphingosine and
sphingosine, which can also contribute to cytotoxicity.[4]

Inhibition of Sphingosine Kinases (SphK)
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Pachastrissamine and its stereoisomers have been shown to be moderate to potent inhibitors
of sphingosine kinases 1 and 2 (SphK1 and SphK2).[5] These enzymes are critical regulators
of the "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival
sphingosine-1-phosphate (S1P). By inhibiting SphKs, Pachastrissamine further shifts this
balance towards apoptosis.

Induction of Non-Apoptotic Cell Death (Methuosis)

Interestingly, in gastric cancer cells (HGC-27), Pachastrissamine induces an atypical, caspase-
independent cell death characterized by the formation of large cytoplasmic vacuoles derived
from macropinosomes.[3][4] This form of cell death, termed methuosis, appears to be
independent of its effects on sphingolipid metabolism.[4] This suggests that Pachastrissamine
may have multiple, cell-type-specific mechanisms of action.

Inhibition of Atypical Protein Kinase C (PKC)

Several stereoisomers of Pachastrissamine have been found to inhibit atypical protein kinase C
(PKC) isoforms, specifically PKC and PKCL.[5] These kinases are involved in various cellular
processes, including proliferation and survival, and their inhibition may contribute to the overall
anti-tumor effect of Pachastrissamine.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways affected by Pachastrissamine.
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Pachastrissamine-induced apoptosis via ceramide metabolism disruption.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21868240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5538274/
https://pubmed.ncbi.nlm.nih.gov/28572516/
https://pubmed.ncbi.nlm.nih.gov/28572516/
https://pubmed.ncbi.nlm.nih.gov/21868240/
https://www.benchchem.com/product/b15601504?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

" Kinases (SphK1/2) (pro-survival)

Pachastrissamine inhibits
Sphingosine produces Sphingosine-1-Phosphate (S1P) Cell Survival &
Proliferation

Sphingosine

Click to download full resolution via product page

Inhibition of the pro-survival SphK/S1P signaling axis by Pachastrissamine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on
Pachastrissamine.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of
cells.

e Materials:
o 96-well microtiter plates
o Cancer cell lines of interest
o Complete culture medium
o Pachastrissamine (or its analogues) dissolved in a suitable solvent (e.g., DMSO)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-
dimethylformamide)

o Microplate reader
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e Procedure:

o Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

o Treat the cells with various concentrations of Pachastrissamine (typically in a serial
dilution) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control
(solvent alone).

o After the incubation period, add 10-20 pL of MTT solution to each well and incubate for 3-4
hours at 37°C.

o If using a solubilizing agent other than DMSO, carefully remove the medium and add 100-
150 pL of the solubilization solution to each well to dissolve the formazan crystals. If using
DMSO, it can be added directly to the medium containing MTT.

o Measure the absorbance at a wavelength of 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control and determine the
IC50 value using appropriate software.
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Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium lodide Staining)
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This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

e Materials:
o Cancer cell lines
o Pachastrissamine
o Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
o Binding Buffer
o Propidium lodide (PI) solution
o Flow cytometer

e Procedure:

[e]

Treat cells with Pachastrissamine at the desired concentration and for the appropriate
time.

o Harvest the cells (including floating cells) and wash them with cold PBS.

o Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 1076 cells/mL.

o Add 5 pL of Annexin V-FITC and 5 pL of Pl to 100 uL of the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
o Add 400 pL of 1X Binding Buffer to each tube.

o Analyze the cells by flow cytometry within one hour.

Sphingosine Kinase Inhibition Assay

This assay measures the ability of Pachastrissamine to inhibit the enzymatic activity of SphK. A
common method involves the use of radiolabeled ATP.
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o Materials:
o Recombinant human SphK1 or SphK2
o Sphingosine (substrate)
o Pachastrissamine (inhibitor)
o [y-33PJATP or [y-32P]ATP

o Assay buffer (e.g., 20 mM Tris-HCI pH 7.4, 1 M NaCl, 20% glycerol, 1 mM [3-
mercaptoethanol, 3 mM MgClI2, 10 mM NaF, 1 mM deoxypyridoxine, 1 mM sodium
orthovanadate)

o Lipid extraction solution (e.g., chloroform:methanol:HCI)
o Thin-layer chromatography (TLC) plates
o Scintillation counter

e Procedure:

o Prepare a reaction mixture containing the assay buffer, sphingosine, and the desired
concentration of Pachastrissamine.

o Initiate the reaction by adding the recombinant SphK enzyme and [y-33P]ATP.
o Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
o Stop the reaction by adding the lipid extraction solution.

o Separate the radiolabeled sphingosine-1-phosphate product from the unreacted
[y-33P]JATP by TLC.

o Quantify the amount of radiolabeled S1P using a scintillation counter.

o Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
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Conclusion and Future Directions

Pachastrissamine represents a promising marine-derived scaffold for the development of novel
anti-cancer therapeutics. Its ability to target multiple nodes within the sphingolipid signaling
network provides a compelling rationale for its potent cytotoxic effects. The dual mechanisms of
inducing both apoptosis and, in some cases, a non-apoptotic form of cell death, suggest that it
may be effective against a broad range of tumors with different genetic backgrounds and
resistance mechanisms.

Future research should focus on several key areas:

« Invivo efficacy studies: To translate the promising in vitro data, comprehensive animal
studies are required to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile
of Pachastrissamine and its optimized analogues.

o Structure-Activity Relationship (SAR) studies: Further synthesis and biological evaluation of
Pachastrissamine analogues will be crucial to identify compounds with improved potency,
selectivity, and drug-like properties.

o Combination therapies: Investigating the synergistic effects of Pachastrissamine with existing
chemotherapeutic agents or targeted therapies could lead to more effective treatment
regimens.

o Biomarker discovery: Identifying predictive biomarkers of response to Pachastrissamine will
be essential for patient stratification in future clinical trials.

In conclusion, Pachastrissamine stands out as a valuable lead compound in the ongoing
search for innovative cancer treatments. The in-depth understanding of its mechanism of action
and the availability of robust experimental protocols, as outlined in this guide, will undoubtedly
facilitate and accelerate its journey from a marine natural product to a potential clinical
candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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